molecular formula C20H27N3O3S B2813274 4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide CAS No. 1034266-12-0

4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide

Cat. No.: B2813274
CAS No.: 1034266-12-0
M. Wt: 389.51
InChI Key: FWXGHTUTTYHUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a phenylpiperazine moiety, and a benzene sulfonamide group. These structural features contribute to its diverse chemical and biological properties.

Mechanism of Action

Mode of Action

Based on its structural similarity to other piperazine derivatives, it may act as a ligand for various receptors or enzymes, altering their function and leading to downstream effects .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by CHEMBL524007. Piperazine derivatives have been reported to exhibit a wide range of biological activities, suggesting they may influence multiple pathways .

Pharmacokinetics

The methoxy and sulfonamide groups could potentially enhance its solubility, while the piperazine ring might facilitate membrane permeability .

Result of Action

The molecular and cellular effects of CHEMBL524007 are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the precise outcomes of its action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of CHEMBL524007. Without specific experimental data, these effects are speculative .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reductive amination of 4-methoxybenzene-1-sulfonamide with 3-(4-phenylpiperazin-1-yl)propylamine. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[3-(4-benzylpiperazin-1-yl)propyl]benzene-1-sulfonamide
  • 4-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1-sulfonamide
  • 4-methoxy-N-[3-(4-ethylpiperazin-1-yl)propyl]benzene-1-sulfonamide

Uniqueness

4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide is unique due to the presence of the phenyl group in the piperazine moiety, which can enhance its binding affinity to certain biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

Properties

IUPAC Name

4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-26-19-8-10-20(11-9-19)27(24,25)21-12-5-13-22-14-16-23(17-15-22)18-6-3-2-4-7-18/h2-4,6-11,21H,5,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXGHTUTTYHUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.